(3-Methoxypyridin-4-yl)methanamine hydrochloride

Description

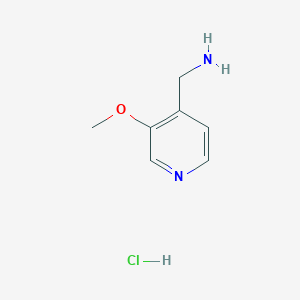

(3-Methoxypyridin-4-yl)methanamine hydrochloride (CAS: 1841081-76-2) is a pyridine derivative with a methoxy (-OCH₃) substituent at the 3-position and an aminomethyl (-CH₂NH₂) group at the 4-position of the pyridine ring. Its molecular formula is C₇H₁₁ClN₂O, with a molar mass of 174.63 g/mol . The compound is available at ≥99% purity and is classified as an industrial-grade chemical, primarily used in research settings (e.g., agrochemicals, pharmaceutical intermediates) .

Properties

IUPAC Name |

(3-methoxypyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-5-9-3-2-6(7)4-8;/h2-3,5H,4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARQGMZEHIWLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyridin-4-yl)methanamine hydrochloride typically involves the reaction of 3-methoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrochloric acid treatment .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3-Methoxypyridin-4-yl)methanamine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-Methoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- Methoxy Position: The 3-methoxy group in the target compound introduces steric and electronic effects distinct from analogs like (3-Methoxypyridin-2-yl)methanamine hydrochloride (methoxy at 3-position, aminomethyl at 2-position).

- Chloro vs.

Heterocyclic Framework Modifications

- Fused Ring Systems: The thieno-pyran derivative (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride exhibits a bicyclic structure, which may enhance metabolic stability compared to monocyclic pyridines. This structural feature is critical in its role as a TAAR1 agonist for schizophrenia treatment .

Physicochemical Properties

- Solubility: The target compound’s solubility is unspecified, but its hydrochloride salt form suggests moderate aqueous solubility. In contrast, the thieno-pyran analog’s fused ring system may reduce solubility due to increased hydrophobicity .

- Purity : Industrial-grade purity (99%) is standard for the target compound, while analogs like the LOXL2 inhibitor are available at >98% purity for research .

Biological Activity

(3-Methoxypyridin-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It features a pyridine ring with a methoxy group and a methanamine moiety, which contribute to its interaction with various biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, research applications, and comparative studies with similar compounds.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can function as an inhibitor or activator , modulating various biochemical pathways. The compound's ability to interact with molecular targets is crucial for its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

- Enzyme Modulation : The compound has been shown to influence enzyme activity, which is essential in drug development for conditions like schizophrenia and other neuropsychiatric disorders .

- Ligand Interaction : It acts as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and receptor interactions.

- Potential Therapeutic Applications : The compound is being explored for its role in developing therapies targeting various diseases, including mental health disorders and metabolic syndromes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key similarities and differences.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| (3-Methoxypyridin-2-yl)methanamine hydrochloride | 0.70 | Different substitution pattern affecting reactivity |

| 5-Methoxy-4-methylpyridin-3-amine | 0.88 | Similar core structure but different functional groups |

| (2-Methoxypyridin-4-yl)methanamine dihydrochloride | 0.70 | Variation in position of methoxy group |

The unique substitution pattern of this compound influences its biological activity and pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study investigating the effects of pyridine derivatives on neurotransmitter systems, this compound exhibited promising results as a selective modulator of dopamine receptors, suggesting potential use in treating schizophrenia .

- Antiparasitic Activity : Preliminary data indicate that modifications to the pyridine ring can enhance the compound's activity against certain parasites, demonstrating its versatility in medicinal chemistry applications .

- Chemical Reactivity : The compound has been reported to undergo oxidation and reduction reactions, which can be exploited in synthetic organic chemistry for developing new derivatives with enhanced biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.